Nicotinoyl azide Nicotinoyl azide Nicotinoyl azide is a light-activated chemical probe. It has been used to measure the solvent accessibility of purine nucleobases.
Brand Name: Vulcanchem
CAS No.: 4013-72-3
VCID: VC0537181
InChI: InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H
SMILES: C1=CC(=CN=C1)C(=O)N=[N+]=[N-]
Molecular Formula: C6H4N4O
Molecular Weight: 148.12 g/mol

Nicotinoyl azide

CAS No.: 4013-72-3

Cat. No.: VC0537181

Molecular Formula: C6H4N4O

Molecular Weight: 148.12 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nicotinoyl azide - 4013-72-3

Specification

CAS No. 4013-72-3
Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
IUPAC Name pyridine-3-carbonyl azide
Standard InChI InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H
Standard InChI Key ZNSIOEUWGZNHAQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)N=[N+]=[N-]
Canonical SMILES C1=CC(=CN=C1)C(=O)N=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Physical Properties

Nicotinoyl azide, systematically named pyridine-3-carbonyl azide, is characterized by the following properties :

PropertyValue
IUPAC Namepyridine-3-carbonyl azide
Molecular FormulaC₆H₄N₄O
Molecular Weight148.12 g/mol
CAS Registry Number4013-72-3
Melting Point46–50°C
SolubilitySoluble in DMSO (67.51 mM)
Spectral Data (IR/NMR)Confirmed via matrix isolation

The compound adopts a planar geometry, with intramolecular stabilization occurring between the nitrene nitrogen and carbonyl oxygen in its photodecomposition product, nicotinoyl nitrene .

Synthesis and Industrial Production

Nicotinoyl azide is synthesized through two primary routes:

  • Nicotinoyl Chloride Route: Reacting nicotinoyl chloride with sodium azide in polar aprotic solvents (e.g., acetonitrile):

    Nicotinoyl chloride+NaN3Nicotinoyl azide+NaCl\text{Nicotinoyl chloride} + \text{NaN}_3 \rightarrow \text{Nicotinoyl azide} + \text{NaCl}

    Yields exceed 80% under optimized conditions .

  • Nicotinic Acid Derivative Pathway: Nicotinic acid is first converted to the acid chloride using thionyl chloride (SOCl₂), followed by azide substitution .

Industrial-scale production emphasizes safety protocols due to the explosive potential of azides, utilizing continuous-flow reactors to minimize intermediate accumulation .

Reactivity and Mechanism of Action

Photochemical Activation

Upon irradiation at 266 nm, nicotinoyl azide undergoes photolysis to generate a singlet nitrene intermediate, which rapidly reacts with nucleophiles :

Nicotinoyl azidehνNicotinoyl nitrene+N2\text{Nicotinoyl azide} \xrightarrow{h\nu} \text{Nicotinoyl nitrene} + \text{N}_2

This nitrene forms covalent adducts with purine nucleobases (adenosine and guanosine) at the C-8 position, a reaction critical for probing RNA structures .

Key Reaction Pathways

  • Cycloaddition: Participates in Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, leveraging "click chemistry" principles .

  • Substitution: Acts as an azide donor in Mitsunobu reactions, converting alcohols to alkyl azides with triphenylphosphine and diethyl azodicarboxylate (DEAD) .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the azide group to a primary amine .

Applications in Organic Synthesis

Mitsunobu Reaction Optimization

Nicotinoyl azide replaces traditional azide sources (e.g., HN₃) in Mitsunobu reactions, offering operational safety and high efficiency :

  • Substrate Scope: Converts primary/secondary alcohols to azides in >90% yield.

  • Case Study: Synthesis of 1-azidooctane from 1-octanol achieved 94% yield under mild conditions .

Triazole Synthesis via Click Chemistry

The compound facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), producing triazoles with antimicrobial and anticancer activities :

Nicotinoyl azide+AlkyneCu(I)Triazole derivative\text{Nicotinoyl azide} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

Biological and Medicinal Applications

RNA Structure Probing (LASER Technique)

Light-Activated Structural Examination of RNA (LASER) utilizes nicotinoyl azide to map solvent-accessible purines in RNA :

  • Mechanism: Photoactivation generates nitrenes that form C-8 adducts with guanosine/adenosine, detectable via reverse transcription pauses.

  • Key Finding: LASER identified ligand-induced RNA structural changes in E. coli riboswitches within milliseconds .

Antimicrobial and Anticancer Derivatives

Azide derivatives exhibit notable bioactivity:

  • Antibacterial: A nicotinoyl azide analog showed MIC = 3.90 µg/ml against Acinetobacter baumannii .

  • Anticancer: Triazole derivatives demonstrated IC₅₀ = 2.99 µM against Caco-2 colon cancer cells .

Recent Advances and Future Directions

Supramolecular Chemistry

Bis(3-pyridyl)ureas derived from nicotinoyl azide self-assemble into gels and silver(I) coordination polymers, highlighting potential in materials science .

Therapeutic Development

Ongoing studies explore nicotinoyl azide as a precursor for:

  • Anti-HIV Agents: 5,7-Dihydroxycoumarin derivatives .

  • Neuroprotective Compounds: Azide-functionalized neurotransmitters .

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